Benzene, pentabromofluoro-

Description

Contextualization of Benzene (B151609), pentabromofluoro- within Perhalogenated Aromatics Research

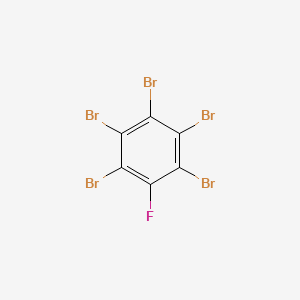

Benzene, pentabromofluoro- (C6Br5F), also known as pentabromofluorobenzene, is a perhalogenated aromatic compound, meaning its benzene ring is fully substituted with halogen atoms. ucsb.edu As a mixed halogenated compound containing both bromine and fluorine, it serves as a valuable subject in research aimed at understanding the interplay of different halogens on the chemical and physical properties of aromatic systems. The study of such compounds provides insights into the effects of steric hindrance and electronic perturbation on reactivity and molecular interactions. Research on perhalogenated benzenes, including those containing mixed halogens, is crucial for developing a deeper understanding of their potential applications in materials science and as intermediates in organic synthesis. acs.orgresearchgate.net

Historical Development of Halogenated Benzene Synthesis Methodologies

The synthesis of halogenated benzenes has evolved significantly over the years. Early methods often involved direct electrophilic halogenation of benzene in the presence of a Lewis acid catalyst, such as iron(III) bromide for bromination. youtube.com However, achieving specific substitution patterns on a highly substituted benzene ring presents a considerable challenge.

To synthesize polysubstituted benzenes with defined regiochemistry, more advanced strategies have been developed. These include:

Diazotization Reactions: A common route involves the diazotization of a substituted aniline, followed by a Sandmeyer or similar reaction to introduce a halogen. For instance, fluorobenzene (B45895) was first synthesized in 1886 by Wallach through the thermal decomposition of a triazene (B1217601) derived from phenyldiazonium chloride and piperidine, followed by treatment with hydrofluoric acid. nih.gov A more common laboratory-scale synthesis of fluorobenzene involves the thermal decomposition of benzenediazonium (B1195382) tetrafluoroborate. nih.gov

Halogen Exchange Reactions: This method is particularly useful for preparing fluorinated and polyfluorinated aromatic compounds. It typically involves heating a chloro- or bromo-aromatic compound with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a high-boiling aprotic solvent. ucsb.eduacs.org Patents describe the production of bromopentafluorobenzene (B106962) from polybromo analogs like hexabromobenzene (B166198) or pentabromofluorobenzene through halogen exchange. ucsb.eduacs.org

Permercuration followed by Bromodemercuration: This two-step process allows for the synthesis of highly brominated aromatic compounds. The aromatic compound is first fully mercurated using mercuric trifluoroacetate, and the resulting permercurated arene is then treated with bromine to replace the mercury substituents with bromine atoms. This method has been successfully used to synthesize a variety of polybrominated benzenes. researchgate.net

Copper-Catalyzed Reactions: Copper and its salts have been shown to be effective catalysts in both halogenation and dehalogenation reactions of aromatic compounds. mdpi.com

Research Significance of Sterically Hindered and Electronically Perturbed Halogenated Aromatics

The presence of multiple large halogen atoms, such as bromine, on a benzene ring creates significant steric hindrance. This steric crowding can influence the molecule's conformation, reactivity, and crystal packing. For example, in polyhalogenated arenes, site-selective cross-coupling reactions can be controlled by steric factors, where the less hindered positions are more likely to react. google.com

Furthermore, the high electronegativity of halogen atoms, particularly fluorine, leads to strong electronic perturbations of the aromatic ring. The electron-withdrawing nature of halogens makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, while generally deactivating it towards electrophilic substitution. numberanalytics.com The trifluoromethoxy group (OCF3), for instance, is described as a "pseudo-halogen" due to its strong electron-withdrawing properties. nih.gov

The study of compounds like pentabromofluorobenzene, which combine both significant steric bulk from the five bromine atoms and strong electronic perturbation from the fluorine atom, provides a unique platform to investigate the combined effects of these factors on molecular properties and reactivity. This knowledge is valuable for the design of new functional materials and for understanding the behavior of persistent organic pollutants.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIBAQYQQGAGKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br5F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381542 | |

| Record name | Benzene, pentabromofluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-05-4 | |

| Record name | Benzene, pentabromofluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FLUORO-2,3,4,5,6-PENTABROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Benzene, Pentabromofluoro

Catalytic Approaches in Perhalogenated Aromatic Synthesis

Catalysis plays a pivotal role in the synthesis of perhalogenated aromatic compounds like Benzene, pentabromofluoro-. Catalytic methods offer pathways to overcome the high activation energies associated with introducing multiple halogen atoms onto an aromatic ring and can provide greater control over regioselectivity.

Metal-Mediated Halogenation and Cross-Coupling Methods

Metal-mediated reactions are a cornerstone in the synthesis of polyhalogenated aromatic compounds. Various transition metals, including copper, palladium, and rhodium, have been employed to catalyze halogenation and cross-coupling reactions. researchgate.netmdpi.com

One of the prominent methods for introducing bromine atoms onto an aromatic ring is electrophilic aromatic substitution (SEAr). ncert.nic.in This can be facilitated by Lewis acid catalysts such as iron or iron(III) chloride. ncert.nic.in While effective for producing brominated arenes, achieving exhaustive bromination to yield pentabrominated species requires harsh conditions and can lead to a mixture of products.

Cross-coupling reactions offer a more controlled approach to constructing polyhalogenated systems. The Suzuki-Miyaura coupling, for instance, has been utilized for the sequential introduction of different halogen atoms. researchgate.netnih.gov This method involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst. msu.edu The regioselectivity of these reactions can often be controlled by the inherent reactivity differences of the C-X bonds or by the strategic use of ligands. researchgate.net For instance, in polyhalogenated pyrimidines, the C4-position is often favored for Suzuki cross-coupling due to the preferential oxidative addition of palladium into the C4-chlorine bond. researchgate.net

Copper-catalyzed reactions have also been extensively studied for the formation of carbon-halogen bonds. mdpi.commdpi.com Copper(I) salts, in particular, are active catalysts for cross-coupling reactions. mdpi.com The Ullmann reaction, a classic copper-catalyzed method, can be adapted for the synthesis of polyhalogenated compounds. For example, a modified Ullmann reaction has been used in the synthesis of related fluorinated compounds, employing cuprous iodide as a catalyst.

Recent advancements have also explored the use of main group metals in C-F bond activation, which is relevant to the synthesis and functionalization of fluoroarenes. nih.gov While not directly a method for synthesizing Benzene, pentabromofluoro-, this research opens avenues for the selective modification of fluorinated aromatic compounds.

Table 1: Comparison of Metal-Mediated Synthetic Methods

| Method | Catalyst/Reagent | Substrate | Key Features |

| Electrophilic Bromination | Fe or FeCl₃ | Aromatic hydrocarbon | Direct bromination, can require harsh conditions for polybromination. ncert.nic.in |

| Suzuki-Miyaura Coupling | Pd complexes | Arylboronic acid, Aryl halide | Sequential and controlled introduction of halogens. researchgate.netnih.govmsu.edu |

| Ullmann Reaction | Cu(I) salts | Aryl halide, Nucleophile | Classic method for C-X bond formation. mdpi.com |

Ligand-Accelerated Synthetic Routes

The efficiency and selectivity of metal-catalyzed reactions can be significantly enhanced by the use of ligands. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the reaction rate and outcome. mdpi.com

In the context of copper-catalyzed cross-coupling reactions, various ligands have been shown to accelerate the rate of reaction. mdpi.com For instance, amino acids and diamine-type ligands have been successfully employed in copper-catalyzed C-O and C-N bond formation. mdpi.commdpi.com The use of ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) has enabled copper-catalyzed coupling reactions to proceed under milder conditions. mdpi.com

Similarly, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for directing the chemoselectivity. researchgate.net The identity of the ligand can determine which C-X bond in a polyhalogenated substrate undergoes oxidative addition. researchgate.net This level of control is essential for the synthesis of unsymmetrically substituted polyaromatic compounds. researchgate.net

The development of chiral ligands has also opened up possibilities for enantioselective halogenation reactions, which is particularly relevant for the synthesis of chiral P-chirogenic compounds. chinesechemsoc.org While not directly applied to Benzene, pentabromofluoro- synthesis, these advancements highlight the power of ligand design in controlling complex halogenation reactions. chinesechemsoc.org

Table 2: Examples of Ligands in Metal-Catalyzed Halogenation

| Ligand Type | Metal | Reaction Type | Effect |

| Amino Acids | Cu(I) | Arylation | Rate acceleration, enables reaction at ambient temperature. mdpi.com |

| Diamines | Cu(I) | Diaryl ether synthesis | Promotes coupling of aryl halides. mdpi.com |

| Phosphines | Pd(0) | Suzuki-Miyaura Coupling | Influences regioselectivity and chemoselectivity. researchgate.net |

| Chiral Selenides | N/A | Electrophilic Aromatic Halogenation | Enables enantioselective synthesis of chiral compounds. chinesechemsoc.org |

Green Chemistry Principles Applied to Benzene, pentabromofluoro- Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov The synthesis of polyhalogenated compounds, which often involves toxic reagents and harsh conditions, is an area where green chemistry principles are particularly relevant. researchgate.net

One of the key principles of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. nih.gov As discussed in the previous sections, catalytic methods are central to the synthesis of Benzene, pentabromofluoro-. By using catalysts, it is possible to carry out reactions under milder conditions and with higher selectivity, which reduces energy consumption and the formation of unwanted byproducts. researchgate.net

Another important aspect of green chemistry is the choice of solvent. nih.gov Traditional organic solvents are often volatile and toxic. nih.gov Research into greener alternatives, such as water or ionic liquids, is ongoing. nih.govacs.org For example, environmentally benign methods for the amination of polyhalogenated pyridines have been developed using water as a solvent. acs.org While not directly a synthesis of Benzene, pentabromofluoro-, this demonstrates the potential for using greener solvents in the synthesis of related polyhalogenated compounds.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another core principle of green chemistry. Catalytic reactions, by their nature, often have higher atom economy than stoichiometric reactions.

Furthermore, developing synthetic routes that avoid the use of highly toxic reagents is a key goal. For instance, traditional halogenation methods often use elemental chlorine or bromine, which are highly toxic. mdpi.com The development of alternative halogenating agents, such as N-halosuccinimides, in conjunction with catalytic systems, offers a safer approach. organic-chemistry.orgorganic-chemistry.org

While the direct application of all green chemistry principles to the synthesis of a complex molecule like Benzene, pentabromofluoro- remains a challenge, the ongoing development of more efficient catalytic systems and greener reaction conditions represents a significant step towards more sustainable chemical manufacturing. nih.gov

Reaction Mechanisms and Reactivity of Benzene, Pentabromofluoro

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly halogenated aromatic compounds. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com Halogens, being electronegative, deactivate the ring towards electrophilic attack but activate it for nucleophilic attack. libretexts.orglibretexts.org

Mechanistic Studies of Halogen Displacement at Bromine Sites

The displacement of a bromide ion from the pentabromofluorobenzene ring by a nucleophile would follow the general SNAr mechanism. The initial step is the attack of the nucleophile on one of the carbon atoms bearing a bromine atom. This rate-determining step leads to the formation of a resonance-stabilized carbanion (a Meisenheimer complex). libretexts.org The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nature of the remaining halogen atoms. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

The reactivity of the different bromine positions (ortho, meta, para to the fluorine) towards nucleophilic attack will vary. The positions ortho and para to the activating fluorine atom are expected to be more susceptible to attack due to the resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

Mechanistic Studies of Halogen Displacement at Fluorine Sites

Fluorine is generally a poor leaving group in nucleophilic substitution reactions on aliphatic carbons. However, in nucleophilic aromatic substitution, its role is more complex. While fluorine is highly electronegative and strongly deactivates the ring towards electrophiles, it can act as a leaving group in SNAr reactions, particularly when the ring is highly activated by other electron-withdrawing groups. masterorganicchemistry.comlboro.ac.uk

In the context of pentabromofluorobenzene, the displacement of the fluoride (B91410) ion would also proceed via a Meisenheimer intermediate. The high electronegativity of the five bromine atoms significantly increases the electrophilicity of the carbon atom attached to the fluorine, making it a potential site for nucleophilic attack. Computational studies on related polyhalogenated compounds have shown that the regiochemistry of nucleophilic substitution can be influenced by the nature of the nucleophile and the solvent. nih.gov

Investigations into Regioselectivity and Stereoselectivity

Regioselectivity in the nucleophilic aromatic substitution of pentabromofluorobenzene is a critical aspect of its reactivity. numberanalytics.com The position of nucleophilic attack is governed by the ability of the substituent groups to stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgnumberanalytics.com The strong electron-withdrawing effect of the nitro group, for example, directs nucleophilic attack to the ortho and para positions. wikipedia.org In pentabromofluorobenzene, the interplay between the fluorine and bromine atoms will determine the preferred site of substitution.

The fluorine atom, despite being a deactivating group, can direct incoming nucleophiles to the ortho and para positions due to its ability to stabilize the intermediate through resonance. saskoer.ca Conversely, the bromine atoms also exert a strong inductive withdrawing effect. The precise regioselectivity would likely depend on the specific nucleophile and reaction conditions, with substitution potentially occurring at the carbon bearing the fluorine or one of the bromine atoms, particularly those at the ortho or para positions relative to the fluorine. mdpi.com Stereoselectivity is not a factor in these substitution reactions as the aromatic ring is planar and the incoming nucleophile can attack from either face of the ring with equal probability.

Electrophilic Aromatic Substitution (SEAr) under Non-Conventional Conditions

Electrophilic aromatic substitution (SEAr) is the characteristic reaction of benzene (B151609) and its derivatives. chemistry.coachoxfordsciencetrove.com However, the presence of multiple deactivating halogen substituents in pentabromofluorobenzene makes it extremely unreactive towards electrophiles under standard conditions. uci.edumasterorganicchemistry.comnumberanalytics.com The halogens withdraw electron density from the aromatic ring through their inductive effect, making the ring electron-poor and thus a poor nucleophile. libretexts.orglibretexts.org

Probing Deactivated Aromatic Systems for SEAr Reactivity

Overcoming the deactivation of the pentabromofluorobenzene ring to achieve electrophilic substitution requires harsh reaction conditions. This might involve the use of very strong electrophiles, high temperatures, and potent Lewis acid catalysts. savemyexams.com The reaction mechanism still proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org The attack of the electrophile on the aromatic ring is the slow, rate-determining step. uci.edumasterorganicchemistry.com

The five bromine atoms and one fluorine atom all act as deactivating groups. makingmolecules.com However, they are also ortho, para-directors, meaning that if a reaction were to occur, the electrophile would preferentially add to the positions ortho or para to the existing halogens. libretexts.orgsaskoer.ca In pentabromofluorobenzene, all positions are substituted, so an SEAr reaction would involve the replacement of one of the existing halogen atoms.

Identification of Reaction Intermediates

The primary reaction intermediate in the electrophilic aromatic substitution of pentabromofluorobenzene is the arenium ion (sigma complex). chemistnotes.comdattanibookagency.inscribd.comslideshare.net This intermediate is a carbocation and is highly unstable due to the disruption of the aromatic system and the presence of multiple electron-withdrawing halogens. libretexts.org The positive charge in the arenium ion is delocalized over the remaining five carbon atoms of the ring through resonance.

Detecting and characterizing such a transient and high-energy intermediate is experimentally challenging. Spectroscopic techniques performed at very low temperatures or ultrafast spectroscopic methods could potentially be employed to observe the arenium ion. Computational chemistry provides a powerful tool to model the structure and stability of these intermediates and to elucidate the reaction pathway. libretexts.orgchemguide.co.uk The final step of the SEAr mechanism is the loss of a leaving group (in this case, likely a bromonium or fluoronium ion, or the corresponding halide anion after capture by a base) to restore the aromaticity of the ring.

The reactivity of pentabromofluorobenzene is dominated by the chemistry of its carbon-halogen bonds. The presence of multiple electron-withdrawing bromine atoms and a highly electronegative fluorine atom creates a significantly electron-deficient aromatic ring.

Radical Reactions and Pathways Involving Carbon-Halogen Bonds

Radical reactions offer pathways to functionalize pentabromofluorobenzene, primarily by targeting the carbon-bromine bonds. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org

Homolytic cleavage, or homolysis, is the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. unacademy.compressbooks.pub This process requires an energy input, typically in the form of heat (Δ) or ultraviolet light (hν), to overcome the bond dissociation energy (BDE). pressbooks.pubunacademy.com For pentabromofluorobenzene, the most probable homolytic cleavage occurs at the C-Br bond, which is generally weaker than the C-F bond.

The process can be represented as: C₆Br₅F + energy (hν or Δ) → C₆Br₄F• + Br•

| Step | Description | General Reaction | Example Species |

|---|---|---|---|

| Initiation | A covalent bond in a precursor molecule is broken by energy (heat or light) to form two radical species. | R-X → R• + X• | C₆Br₅F → C₆Br₄F• + Br• |

| Propagation | The generated radical reacts with a stable molecule to form a new radical, propagating the chain reaction. | R• + Y-Z → R-Y + Z• | C₆Br₄F• + H-Donor → C₆Br₄FH + Donor• |

| Termination | Two radical species react with each other to form a stable, non-radical product, ending the chain. | R• + X• → R-X | C₆Br₄F• + Br• → C₆Br₅F |

Once the pentabromofluorophenyl radical (C₆Br₄F•) is formed, it can undergo various functionalization reactions. utexas.edu These reactions are a powerful tool for creating new bonds at the aromatic ring.

Potential functionalization pathways include:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from a solvent or another hydrogen donor molecule to form tetrabromofluorobenzene (C₆HBr₄F). lumenlearning.com

Radical Coupling: The aryl radical can couple with other radical species present in the reaction mixture.

Addition to Double Bonds: The pentabromofluorophenyl radical can add to unsaturated bonds, such as those in alkenes, to initiate polymerization or other addition reactions. bohrium.comopenstax.org Studies on similar systems show that aryl radicals generated from aryl halides can be trapped by borylation agents to form arylboronates, suggesting a potential route for the borylation of pentabromofluorobenzene under radical conditions. nih.govrsc.org

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Hydrogen Abstraction | C₆Br₄F• + H-Donor | Hydrodehalogenated Product (C₆HBr₄F) | A common pathway in radical dehalogenations. |

| Radical Borylation | C₆Br₄F• + Diboron Reagent | Arylboronate Ester | Forms a versatile synthetic intermediate. nih.govrsc.org |

| Addition to Alkenes | C₆Br₄F• + R-CH=CH₂ | Functionalized Alkyl Radical | Can lead to polymerization or further functionalization. bohrium.com |

Photochemical Transformations of Perhalogenated Aromatics

Photochemistry provides a means to induce reactions that may not be accessible through thermal methods. researchgate.net For perhalogenated aromatics, photochemical reactions often involve the cleavage of carbon-halogen bonds.

Photoinduced dehalogenation is a primary photochemical pathway for polyhalogenated aromatic compounds. researchgate.netcdnsciencepub.com Upon absorption of UV light, the molecule is promoted to an excited state. This excitation can lead to the cleavage of a carbon-bromine bond, which is typically the weakest C-X bond in the molecule. worktribe.com

The mechanism often proceeds as a radical chain reaction, particularly in the presence of a hydrogen donor like an alcohol. nih.gov

Initiation: Absorption of a photon (hν) leads to homolytic cleavage of a C-Br bond, forming an aryl radical and a bromine radical. C₆Br₅F + hν → C₆Br₄F• + Br•

Propagation: The aryl radical abstracts a hydrogen atom from a suitable donor (e.g., methanol), yielding the debrominated product and a new radical. C₆Br₄F• + CH₃OH → C₆HBr₄F + •CH₂OH

The newly formed radical can then react with another molecule of pentabromofluorobenzene to continue the chain.

Studies on the photolysis of other polybrominated compounds, such as PBDEs, confirm that reductive debromination is a major degradation pathway. researchgate.netmt.com

While photochemical cycloadditions and rearrangements are known for various classes of aromatic compounds, specific research detailing these reaction pathways for pentabromofluorobenzene is limited. In related systems, hydroxylated polybrominated diphenyl ethers can undergo photo-induced intramolecular cyclization to form polybrominated dibenzo-p-dioxins. mt.com However, direct photoinduced cycloaddition or rearrangement reactions involving the perhalogenated benzene ring of pentabromofluorobenzene itself are not well-documented in the surveyed literature.

Photoinduced Dehalogenation Mechanisms

Organometallic Chemistry and Complex Formation

The carbon-halogen bonds in pentabromofluorobenzene serve as synthetic handles for the formation of organometallic reagents. libretexts.orgtestbook.com These reagents are powerful nucleophiles and are invaluable in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The most common organometallic derivatives are organolithium and Grignard reagents.

Organolithium Reagent: Pentabromofluorobenzene can react with an alkyllithium reagent (like n-butyllithium) via halogen-metal exchange, or directly with lithium metal. The halogen-metal exchange typically occurs at the most labile bromine position. C₆Br₅F + R-Li → C₆Br₄FLi + R-Br

Grignard Reagent: The reaction of pentabromofluorobenzene with magnesium metal, typically in an ether solvent like THF or diethyl ether, can yield the corresponding Grignard reagent, pentabromofluorophenylmagnesium bromide. geeksforgeeks.orgkuleuven.be C₆Br₅F + Mg → C₅Br₄FMgBr

Once formed, these organometallic species can be used to synthesize a variety of other compounds, including transition metal complexes. libretexts.orglibretexts.org Reaction of C₆Br₄FLi or C₅Br₄FMgBr with a transition metal halide (M-X) would lead to the formation of a complex containing a pentabromofluorophenyl ligand bonded to the metal center. nih.gov The properties of these complexes would be influenced by the strong electron-withdrawing nature of the perhalogenated aryl ligand.

| Reagent Type | Synthetic Method | General Equation | Significance |

|---|---|---|---|

| Organolithium | Halogen-Metal Exchange | Ar-Br + R-Li → Ar-Li + R-Br | Creates a highly nucleophilic carbon center. mnstate.edu |

| Grignard Reagent | Reaction with Magnesium Metal | Ar-Br + Mg → Ar-MgBr | A versatile reagent for C-C bond formation. rsc.org |

| Transition Metal Complex | Transmetalation | Ar-Li + M-X → Ar-M + Li-X | Allows for the synthesis of complexes with unique catalytic or photophysical properties. |

Formation and Reactivity of Arylmetal Intermediates

Arylmetal intermediates, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com The formation of these reagents from pentabromofluorobenzene involves the reaction of the haloaromatic compound with a reactive metal.

Grignard Reagent Formation: The reaction of pentabromofluorobenzene with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, pentabromofluorophenylmagnesium halide. wikipedia.org The general reaction is as follows:

C₆Br₅F + Mg → C₆Br₄F-MgBr

The reactivity of halogens in Grignard formation typically follows the order I > Br > Cl >> F. Therefore, one of the bromine atoms would preferentially react with magnesium over the highly stable C-F bond. The magnesium atom inserts into the carbon-bromine bond, creating a highly polarized C-Mg bond where the carbon atom possesses significant carbanionic character. citycollegekolkata.org This makes the resulting Grignard reagent a potent nucleophile and a strong base. masterorganicchemistry.comsigmaaldrich.com

Organolithium Reagent Formation: Similarly, organolithium reagents can be formed by reacting pentabromofluorobenzene with an alkyllithium reagent, such as n-butyllithium, typically at low temperatures in an inert solvent. This reaction proceeds via a halogen-metal exchange mechanism.

C₆Br₅F + n-BuLi → C₆Br₄F-Li + n-BuBr

The resulting pentabromofluorophenyllithium is also a highly reactive nucleophile. Due to the greater polarity of the C-Li bond compared to the C-Mg bond, organolithium reagents are generally more reactive than their Grignard counterparts. citycollegekolkata.org

The reactivity of these arylmetal intermediates is characterized by their nucleophilic addition to a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com

Application in Cross-Coupling Reactions

The arylmetal intermediates derived from pentabromofluorobenzene are valuable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, and Negishi couplings. These reactions are fundamental methods for the construction of biaryl compounds and other complex organic molecules. nih.govresearchgate.net

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide.

Transmetalation: The organometallic reagent (e.g., C₆Br₄F-MgBr or C₆Br₄F-Li) transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.

A representative Suzuki-Miyaura coupling reaction involving a derivative of pentabromofluorobenzene is shown below. In this case, the boronic acid derivative would first be synthesized from the Grignard or organolithium intermediate. While pentafluorophenylboronic acid is known to be a challenging substrate under normal conditions, modified conditions have been developed to facilitate its coupling. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C₆Br₄F-B(OH)₂ + Aryl-X (X=I, Br) | Pd(PPh₃)₄, Base (e.g., CsF, Ag₂O) | C₆Br₄F-Aryl |

Thermal Stability and Decomposition Pathways

The thermal behavior of pentabromofluorobenzene is critical for understanding its environmental fate and potential for forming hazardous byproducts at elevated temperatures.

High-Temperature Dehalogenation Processes

Pentabromofluorobenzene is expected to undergo dehalogenation at high temperatures. The carbon-bromine (C-Br) bonds are significantly weaker than the carbon-fluorine (C-F) bond. Consequently, thermal degradation would likely initiate with the cleavage of one or more C-Br bonds. This process can occur through pyrolysis, where the compound is heated in an inert atmosphere. mdpi.com

The initial step in the thermal decomposition is the homolytic cleavage of a C-Br bond, generating a pentabromofluorophenyl radical and a bromine radical:

C₆Br₅F → C₆Br₄F• + Br•

This initial dehalogenation can be followed by further loss of bromine atoms at higher temperatures. The fluorine atom is expected to remain bonded to the aromatic ring until much higher energy input due to the strength of the C-F bond. High-temperature treatment is a known method for the destruction of brominated flame retardants, though it must be carefully controlled to prevent the formation of toxic byproducts. nih.govwur.nl

Elucidation of Thermal Decomposition Byproducts

The thermal decomposition of polyhalogenated aromatic compounds can lead to a complex mixture of products. The specific byproducts formed from pentabromofluorobenzene depend on factors such as temperature, atmosphere (presence or absence of oxygen), and the presence of other substances. aaqr.org

In an inert atmosphere (pyrolysis), the primary decomposition pathway is expected to involve reactions of the initially formed aryl radicals. These can abstract hydrogen from other molecules (if present) or couple with each other, potentially leading to the formation of polybrominated fluorinated biphenyls.

C₆Br₄F• + •C₆Br₄F → FBr₄C₆-C₆Br₄F

If oxygen is present (combustion or incineration conditions), the formation of polybrominated dibenzofurans (PBDFs) and potentially polybrominated dibenzo-p-dioxins (PBDDs) is a significant concern. nih.govaaqr.org The formation of these toxic compounds is a known issue with the incineration of materials containing brominated flame retardants. aaqr.orgijcea.org The treatment of brominated compounds in the temperature range of 300 to 500 °C can particularly favor the formation of brominated dibenzodioxins and furans. ijcea.org Other potential byproducts from the fragmentation of the benzene ring could include smaller halogenated hydrocarbons. cetjournal.it

| Condition | Potential Byproduct Class | Examples |

|---|---|---|

| Pyrolysis (Inert Atmosphere) | Debrominated Species | Tetrabromofluorobenzene, Tribromofluorobenzene |

| Pyrolysis (Inert Atmosphere) | Polybrominated Fluorinated Biphenyls (PBFBs) | Decabromodifluorobiphenyl |

| Combustion (Oxygen Present) | Polybrominated Dibenzofurans (PBDFs) | Heptabromofluorodibenzofuran |

| Combustion (Oxygen Present) | Polybrominated Dibenzo-p-dioxins (PBDDs) | Heptabromofluorodibenzo-p-dioxin |

| Combustion (Oxygen Present) | Lower Molecular Weight Fragments | Halogenated methanes, ethanes |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of "Benzene, pentabromofluoro-". Analysis of various NMR-active nuclei provides complementary information to build a complete picture of the molecular framework.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ⁷⁹/⁸¹Br) for Structural Elucidation

A multi-nuclear NMR approach is essential for a comprehensive characterization of the molecule.

¹H NMR: Given the molecular structure of pentabromofluorobenzene, which lacks any hydrogen atoms, ¹H NMR spectroscopy is not applicable for direct structural analysis. The absence of signals in a ¹H NMR spectrum, when a pure sample is analyzed, serves as corroborating evidence for the fully substituted nature of the aromatic ring.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive for NMR analysis. alfa-chemistry.com The ¹⁹F NMR spectrum of pentabromofluorobenzene is expected to show a single sharp signal, as there is only one fluorine atom in a unique chemical environment. The chemical shift of this signal is influenced by the electron-withdrawing bromine atoms on the aromatic ring. alfa-chemistry.comlcms.cz The typical chemical shift range for aromatic fluorine (Ar-F) compounds provides a diagnostic window for identifying the fluorine's presence. ucsb.edu

¹³C NMR: The proton-decoupled ¹³C NMR spectrum of pentabromofluorobenzene is predicted to display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms of the benzene (B151609) ring. The carbon atom directly bonded to the highly electronegative fluorine atom (C-F) is expected to exhibit a characteristic chemical shift and show coupling (¹JCF). libretexts.org The other five carbon atoms, each bonded to a bromine atom (C-Br), will appear in the aromatic region of the spectrum, typically between 110 and 140 ppm. oregonstate.eduwisc.edu Due to the low natural abundance of ¹³C (1.1%) and potential signal broadening from coupling to quadrupolar bromine nuclei, acquiring a high-quality spectrum may require a concentrated sample and an extended number of scans. pitt.edu

⁷⁹/⁸¹Br NMR: Bromine has two NMR-active quadrupolar isotopes, ⁷⁹Br and ⁸¹Br. However, for bromine atoms covalently bonded to a carbon ring, the NMR signals are typically extremely broad, often to the point of being unobservable with standard high-resolution solution NMR spectrometers. neu.edu.tr This significant broadening is a result of rapid quadrupolar relaxation. Therefore, solution-state ⁷⁹/⁸¹Br NMR is generally not a practical method for the direct structural elucidation of compounds like pentabromofluorobenzene. Its application is more common in solid-state NMR studies.

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful tools for establishing correlations between nuclei, which helps to piece together a molecule's structure. magritek.com

Standard proton-based 2D NMR experiments such as COSY (Correlation Spectroscopy), which identifies ¹H-¹H coupling networks, and HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation), which correlates protons with their directly attached carbons (¹H-¹³C), are not applicable to pentabromofluorobenzene due to the absence of protons.

However, specialized heteronuclear 2D NMR techniques could theoretically be employed to confirm structural connectivity. For instance, a ¹⁹F-¹³C HETCOR or HMBC (Heteronuclear Multiple Bond Correlation) experiment could definitively establish the correlation between the fluorine atom and the carbon atoms of the benzene ring, confirming the C-F bond and longer-range couplings. These experiments would provide unambiguous evidence of the fluorine's position on the aromatic ring.

Solid-State NMR for Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) provides critical insights into the structure and dynamics of pentabromofluorobenzene in its solid phases. Unlike in solution where molecules tumble rapidly, in the solid state, anisotropic interactions, which are averaged out in solution, can be observed.

For halogenated benzenes, ssNMR is particularly valuable for studying carbon-halogen bonds. nih.gov High-resolution ¹³C ssNMR can reveal the effects of second-order quadrupolar interactions and indirect spin-spin coupling between ¹³C and the quadrupolar bromine nuclei (⁷⁹/⁸¹Br). nih.gov These interactions can influence the line shape and position of the carbon signals, providing information about the electronic environment at the C-Br bond.

Furthermore, ⁷⁹/⁸¹Br ssNMR can be used to measure the nuclear quadrupolar coupling constant (C_Q) and asymmetry parameter (η_Q). These parameters are highly sensitive to the local electronic environment and can provide detailed information about intermolecular interactions, such as halogen bonding, within the crystal lattice. This makes ssNMR a powerful tool for characterizing the crystalline packing and identifying different polymorphic forms or amorphous phases of pentabromofluorobenzene.

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental formula of pentabromofluorobenzene and for probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. msu.edu This precision allows for the unambiguous determination of the elemental formula. For C₆Br₅F, the calculated exact mass can be compared to the experimentally measured mass to confirm the composition.

A key feature in the mass spectrum of pentabromofluorobenzene is its unique isotopic pattern, which arises from the natural abundance of bromine's two stable isotopes: ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%). A molecule containing five bromine atoms will exhibit a highly characteristic cluster of peaks (M, M+2, M+4, M+6, M+8, M+10) for the molecular ion. The relative intensities of these peaks follow a predictable binomial distribution, creating an unmistakable isotopic fingerprint that confirms the presence of five bromine atoms. neu.edu.trdiva-portal.org

Table 1: Predicted Isotopic Distribution for the Molecular Ion [C₆Br₅F]⁺ This table illustrates the expected relative abundances of the major isotopologues in the molecular ion cluster due to the presence of five bromine atoms.

| Isotopologue Formula | Nominal m/z | Relative Abundance (%) |

|---|---|---|

| C₆(⁷⁹Br)₅F | 484 | 33.3 |

| C₆(⁷⁹Br)₄(⁸¹Br)₁F | 486 | 100.0 |

| C₆(⁷⁹Br)₃(⁸¹Br)₂F | 488 | 98.5 |

| C₆(⁷⁹Br)₂(⁸¹Br)₃F | 490 | 48.7 |

| C₆(⁷⁹Br)₁(⁸¹Br)₄F | 492 | 12.0 |

| C₆(⁸¹Br)₅F | 494 | 1.2 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to elucidate molecular structure by fragmenting a selected precursor ion (in this case, the molecular ion [C₆Br₅F]⁺•) and analyzing the resulting product ions. acs.org This process provides valuable information about the molecule's connectivity and the relative strengths of its chemical bonds.

For pentabromofluorobenzene, the MS/MS spectrum would be generated by isolating the molecular ion cluster and subjecting it to collision-induced dissociation (CID). The fragmentation is expected to proceed via pathways that favor the formation of stable ions and neutral fragments. whitman.edu The most probable fragmentation pathway involves the sequential loss of bromine radicals (Br•), as the C-Br bonds are weaker than the C-F and C-C bonds of the aromatic ring.

Table 2: Plausible Fragmentation Pathways for [C₆Br₅F]⁺• in MS/MS This table outlines the likely sequential fragmentation steps, corresponding mass losses, and resulting product ions for pentabromofluorobenzene.

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Product Ion Formula |

|---|---|---|---|

| [C₆Br₅F]⁺• (~488) | Br• | [C₆Br₄F]⁺ (~409) | Tetrabromofluorophenyl cation |

| [C₆Br₄F]⁺ (~409) | Br• | [C₆Br₃F]⁺• (~330) | Tribromofluorophenyl radical cation |

| [C₆Br₃F]⁺• (~330) | Br• | [C₆Br₂F]⁺ (~251) | Dibromofluorophenyl cation |

| [C₆Br₂F]⁺ (~251) | Br• | [C₆BrF]⁺• (~172) | Bromofluorophenyl radical cation |

Note: The m/z values are nominal and correspond to the most abundant isotopologue in each fragment cluster.

The observation of this stepwise loss of bromine atoms provides strong structural confirmation. The loss of a fluorine radical (F•) or neutral species like Br₂ are also possible but generally less favored fragmentation channels. whitman.eduresearchgate.net Analysis of these pathways confirms the presence and arrangement of the halogen substituents on the benzene ring.

Chromatographic Hyphenated Mass Spectrometry (GC-MS, LC-MS) for Purity and Trace Analysis

The purity and trace analysis of Pentabromofluorobenzene (C₆Br₅F) are effectively conducted using hyphenated chromatographic and mass spectrometric techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this compound due to its volatility, a characteristic common to many halogenated benzene derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the chromatographic column before entering the mass spectrometer for detection and identification. etamu.edufilab.fr The retention time in the gas chromatograph serves as a primary identifier, while the mass spectrometer provides a definitive molecular fingerprint by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments. etamu.edu

For purity assessment, the integrated area of the primary peak corresponding to Pentabromofluorobenzene in the chromatogram is compared against the total area of all detected peaks. High-purity samples, such as those used as analytical standards, would exhibit a dominant primary peak with minimal secondary peaks. For instance, analyses of related chlorofluorobenzenes have achieved purity assessments of 99% minimum using such methods. google.com

Trace analysis, which involves detecting minute quantities of the compound in complex matrices, leverages the high sensitivity of the mass spectrometer. thermofisher.com Techniques like Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) in tandem MS systems (GC-MS/MS) can be employed. thermofisher.comyoutube.com In SIM mode, the mass spectrometer is set to detect only specific ions known to be characteristic of Pentabromofluorobenzene, thereby increasing sensitivity and reducing background noise.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be applied, especially if the compound is part of a mixture containing less volatile substances. measurlabs.comwikipedia.org In LC-MS, separation occurs in the liquid phase before the sample is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. wikipedia.org While GC-MS is often preferred for volatile non-polar compounds, LC-MS provides a powerful alternative, particularly for complex samples that may not be suitable for gas chromatography without derivatization. filab.fr

Table 1: GC-MS Parameters for Hypothetical Analysis of Pentabromofluorobenzene

| Parameter | Value/Condition | Purpose |

| Column Type | Capillary, non-polar (e.g., 5% Phenyl Polysiloxane) | Separation based on boiling point. |

| Injector Temp. | 250-300 °C | Ensure complete vaporization of the sample. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. etamu.edu |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separate compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| MS Mode | Full Scan (for identification), SIM (for trace quantification) | Full scan provides a complete mass spectrum; SIM enhances sensitivity for target analytes. thermofisher.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups of Pentabromofluorobenzene. nasa.govhoriba.com IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational modes of the molecule that induce a change in the molecular dipole moment. compoundchem.com Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, where the frequency shifts correspond to vibrational modes that cause a change in the molecule's polarizability. inphotonics.comedinst.com These two techniques are complementary, as some vibrational modes may be active in one technique but not the other. reddit.com

Detailed Vibrational Mode Assignment for Functional Group Analysis

Pentabromofluorobenzene is a non-linear molecule composed of 12 atoms (6 Carbon, 5 Bromine, 1 Fluorine). It therefore possesses 3N-6 = 3(12)-6 = 30 fundamental vibrational modes. libretexts.org The assignment of these modes to specific spectral bands allows for a detailed functional group analysis. Key vibrational modes for this molecule include C-F stretching, C-Br stretching, C-C stretching within the aromatic ring, and various ring bending and deformation modes.

The C-F bond is strong and its stretching vibration is expected to appear at a higher frequency compared to the C-Br bonds. Aromatic ring vibrations, such as the "ring breathing" mode, are also characteristic. The heavy mass of the bromine atoms significantly lowers the frequency of the C-Br stretching vibrations.

Table 2: Tentative Vibrational Mode Assignments for Pentabromofluorobenzene

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Spectroscopy Activity |

| C-F Stretch | 1100 - 1250 | Strong in IR |

| Aromatic C-C Stretch | 1400 - 1600 | IR and Raman |

| Aromatic Ring Breathing | ~1000 | Strong in Raman |

| C-Br Stretch | 500 - 650 | IR and Raman |

| Aromatic Ring Bending (Out-of-plane) | 700 - 900 | IR |

Probing Molecular Symmetry and Conformational Aspects

The molecular symmetry of Pentabromofluorobenzene can be determined by identifying its symmetry elements. fiu.edulibretexts.org The molecule possesses a C₂ rotation axis that passes through the C-F and the para C-Br bonds, and two perpendicular mirror planes (σᵥ) that contain this axis. These elements classify Pentabromofluorobenzene into the C₂ᵥ point group.

The symmetry of the molecule dictates the selection rules for its vibrational modes. horiba.com For a molecule in the C₂ᵥ point group, the 30 vibrational modes are distributed among four symmetry species (irreducible representations): A₁, A₂, B₁, and B₂.

A₁ modes: Symmetric with respect to all symmetry operations. They are active in both IR and Raman spectroscopy.

A₂ modes: Asymmetric with respect to the mirror planes. They are Raman active only.

B₁ and B₂ modes: Asymmetric with respect to one of the mirror planes. They are active in both IR and Raman spectroscopy.

The presence of Raman-only active modes (A₂) can be a key indicator in confirming the C₂ᵥ symmetry of the molecule. Since Pentabromofluorobenzene has a rigid aromatic ring, it does not exhibit multiple conformations in the same way a flexible aliphatic chain would. Its symmetry and vibrational spectra are therefore expected to be well-defined under standard conditions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. ufg.br For aromatic compounds like Pentabromofluorobenzene, these transitions primarily involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring.

Analysis of Electronic Transitions and Absorption Maxima

The electronic spectrum of benzene shows characteristic absorption bands which are modified by the presence of substituents. The fluorine and bromine atoms in Pentabromofluorobenzene act as auxochromes, possessing non-bonding electron pairs that can interact with the π-system of the ring. This interaction alters the energy of the molecular orbitals, typically causing a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

The primary transitions observed are π→π* transitions. libretexts.org These can be further classified using Platt's notation for substituted benzenes, corresponding to transitions to the ¹Lₐ and ¹Lₑ states. The heavy bromine atoms can also promote intersystem crossing due to the heavy-atom effect, potentially influencing luminescence properties like phosphorescence, though this falls outside the scope of standard absorption spectroscopy. libretexts.org

Table 3: Expected Electronic Transitions and Absorption Maxima for Pentabromofluorobenzene

| Transition Type | Description | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

| π→π | Excitation from HOMO to LUMO of the π-system | 260 - 290 | Moderate |

| π→π | Higher energy π-system excitation | 200 - 220 | High |

Solvent Effects on Electronic Spectra and Molecular Interactions

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a solute. vlabs.ac.inslideshare.net This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. ijcce.ac.irijcce.ac.ir

For π→π* transitions, the excited state is generally more polar than the ground state. libretexts.org Consequently, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a decrease in the energy gap for the transition. This results in a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. libretexts.orgvlabs.ac.in For example, the λ_max of Pentabromofluorobenzene would be expected to be at a longer wavelength when measured in a polar solvent like ethanol (B145695) compared to a non-polar solvent like hexane (B92381).

Table 4: Hypothetical Solvent Effects on the Primary π→π Transition of Pentabromofluorobenzene*

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λ_max | Hypothetical λ_max (nm) |

| Hexane | Low (~1.9) | Baseline | 270 |

| Dichloromethane (B109758) | Medium (~9.1) | Red shift | 274 |

| Ethanol | High (~24.5) | Significant red shift | 278 |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal. For a molecule like Benzene, pentabromofluoro-, these studies would be crucial for understanding its solid-state structure and non-covalent interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates of a molecule, thereby establishing its absolute structure. In the case of Benzene, pentabromofluoro-, SC-XRD analysis would be expected to yield key structural parameters. Although no specific experimental data for this compound is publicly available, a hypothetical analysis would determine bond lengths, bond angles, and torsion angles.

Hypothetical Structural Parameters from SC-XRD

| Parameter | Expected Value Range | Description |

| C-C Bond Length (aromatic) | 1.38 - 1.41 Å | The length of the carbon-carbon bonds within the benzene ring. |

| C-Br Bond Length | 1.85 - 1.95 Å | The distance between a carbon atom of the ring and a bromine atom. |

| C-F Bond Length | 1.33 - 1.37 Å | The distance between a carbon atom of the ring and the fluorine atom. |

| C-C-C Bond Angle | ~120° | The internal angles of the benzene ring, which may show slight distortion. |

| Planarity | Deviations from 0 Å | Measurement of how much the atoms of the benzene ring deviate from a perfect plane. |

Analysis of Polymorphism and Crystal Packing Architectures

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. A study of Benzene, pentabromofluoro- would investigate whether it crystallizes in different polymorphic forms under various conditions (e.g., different solvents, temperatures). The analysis would focus on how the molecules pack in the crystal lattice, which is influenced by the sterically demanding bromine atoms and the electronegative fluorine atom.

Intermolecular Interactions and Hydrogen Bonding in the Solid State

The solid-state structure of Benzene, pentabromofluoro- would be largely governed by intermolecular interactions. Given the absence of conventional hydrogen bond donors, the analysis would focus on weaker interactions such as halogen bonding (Br···Br, Br···F) and π-π stacking interactions between the aromatic rings. The fluorine and bromine atoms, with their differing sizes and electronegativities, would play key roles in directing the crystal packing.

Other Advanced Spectroscopic Techniques for Electronic Structure

Advanced spectroscopic techniques are essential for probing the electronic environment of a molecule.

Photoelectron Spectroscopy (XPS, UPS)

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques for investigating the elemental composition and electronic states of a material.

XPS Analysis : An XPS spectrum of Benzene, pentabromofluoro- would show distinct peaks corresponding to the core-level electrons of carbon (C 1s), bromine (Br 3d), and fluorine (F 1s). The binding energies of these peaks would provide information about the chemical environment of each element. For instance, the C 1s region would be expected to show multiple peaks corresponding to carbons bonded to bromine, fluorine, and other carbons.

UPS Analysis : UPS, which uses lower energy photons, would probe the valence electron region, providing insight into the molecular orbitals of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. For a standard, stable molecule of Benzene, pentabromofluoro-, which is a closed-shell species with all electrons paired, no EPR signal would be expected. This technique would only become relevant if the molecule were to be converted into a radical ion, for example, through reduction (to form a radical anion) or oxidation (to form a radical cation). In such a case, EPR spectroscopy would provide valuable information about the distribution of the unpaired electron's spin density across the aromatic ring and the halogen substituents.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from solving the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. wikipedia.orgaimspress.com It is used to determine the ground-state electronic structure of many-body systems by using the electron density as the central quantity. youtube.com

For pentabromofluorobenzene, a DFT calculation would begin with geometry optimization . This process systematically alters the positions of the atoms in the molecule to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure. The result would be a set of optimized bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic structure properties can be calculated. These include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and electronic excitability.

Electron Density Distribution: This shows how the electrons are distributed throughout the molecule, highlighting regions that are electron-rich or electron-poor.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the surface of the molecule, indicating regions that are likely to engage in electrophilic or nucleophilic interactions.

While specific DFT data for pentabromofluorobenzene is scarce, a study on host-guest chemistry involving cucurbit[n]urils listed calculated properties for pentabromofluorobenzene, including its polarizability and electrostatic parameters, as part of a larger dataset. ucl.ac.uk

Table 1: Hypothetical Optimized Geometry Parameters for Pentabromofluorobenzene from DFT This table is illustrative and represents the type of data a DFT geometry optimization would yield. Actual values would require a specific calculation.

| Parameter | Predicted Value |

| C-C Bond Length (aromatic) | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.89 Å |

| C-C-C Bond Angle | ~120° |

| C-C-F Bond Angle | ~120° |

| C-C-Br Bond Angle | ~120° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. diva-portal.orgresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy. montana.edu

For pentabromofluorobenzene, high-accuracy ab initio calculations could be used to:

Calculate a highly accurate total electronic energy: This is fundamental for determining the molecule's thermodynamic stability.

Refine geometric parameters: While DFT is often sufficient for geometry, methods like MP2 or CCSD(T) can provide benchmark values for bond lengths and angles.

Compute properties where DFT may be less reliable: This includes phenomena like weak intermolecular interactions (van der Waals forces), which are critical for understanding the condensed-phase behavior of the molecule. wikipedia.org

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. researchgate.netnmrdb.org By calculating the magnetic shielding tensor for each nucleus (e.g., ¹³C, ¹⁹F) in the molecule's calculated electronic environment, theoretical chemical shifts can be determined. arxiv.orgchemrxiv.org These predictions are crucial for assigning peaks in experimental NMR spectra to specific atoms in the molecule. csic.es

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the energies of molecular vibrations (stretching, bending, twisting). nist.govnist.gov These are obtained by calculating the second derivative of the energy with respect to the atomic coordinates. The resulting frequencies can be directly compared to experimental Infrared (IR) and Raman spectra, helping to assign observed spectral bands to specific vibrational modes. rsc.org

Table 2: Hypothetical Predicted Vibrational Frequencies for Pentabromofluorobenzene This table illustrates the expected output for a vibrational frequency calculation. The assignments are based on typical vibrational modes for substituted benzenes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-F Stretch | ~1200 - 1300 |

| Aromatic C-C Stretch | ~1400 - 1600 |

| C-Br Stretch | ~500 - 700 |

| Aromatic C-H/C-X Bending (Out-of-plane) | ~700 - 900 |

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.comnih.gov Unlike quantum calculations that often focus on a static, minimum-energy state, MD provides a view of the molecule's dynamic behavior. youtube.comyoutube.com

A key strength of MD simulations is the ability to model a molecule in a solvent environment, providing insights into solvation effects. univie.ac.at For pentabromofluorobenzene, an MD simulation could:

Model the solvation shell: It could determine the preferred arrangement and orientation of solvent molecules (e.g., water, methanol, or a nonpolar solvent) around the solute molecule.

Calculate properties in solution: Thermodynamic properties like the free energy of solvation can be computed, which is essential for understanding solubility and partitioning behavior.

Study dynamic interactions: The simulation can track the formation and breaking of weak interactions (e.g., van der Waals forces) between the solute and solvent molecules, providing a detailed picture of the solvation process at the molecular level.

Conformational Analysis in Various Phases

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for investigating the reactivity and transformation of chemical compounds. In the context of pentabromofluorobenzene, reaction pathway modeling and transition state characterization offer insights into its chemical behavior. These methods allow for the detailed examination of reaction mechanisms at a molecular level.

Elucidation of Reaction Mechanisms and Energy Barriers

The study of chemical reactions through computational modeling involves mapping the potential energy surface (PES) to identify the most likely path from reactants to products. smu.edu This path, known as the reaction pathway, includes transient structures called transition states, which represent the energy maxima along the reaction coordinate. scm.comnih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate.

While specific, detailed reaction mechanism studies for pentabromofluorobenzene are not extensively documented in the provided search results, the principles of reaction pathway modeling can be applied. For instance, in reactions involving aromatic compounds, computational methods like Density Functional Theory (DFT) are commonly used to model the steps of the reaction, such as electrophilic or nucleophilic attack. researchgate.net These models can elucidate the formation of intermediates and the corresponding transition states. The stability of these transition states is crucial; a more stable transition state corresponds to a lower energy barrier and a faster reaction. nih.gov

Computational models can also explore different possible reaction pathways. For example, in a substitution reaction on the pentabromofluorobenzene ring, calculations could determine whether the substitution is more likely to occur at the fluorine-bearing carbon or one of the bromine-bearing carbons by comparing the energy barriers for each pathway. The pathway with the lower energy barrier would be the kinetically favored one.

Prediction of Reactivity and Regioselectivity

Computational models are instrumental in predicting the reactivity and regioselectivity of chemical reactions. cecam.org For pentabromofluorobenzene, this would involve assessing which part of the molecule is most susceptible to a chemical transformation. The electronic properties of the substituents (five bromine atoms and one fluorine atom) significantly influence the electron distribution in the benzene (B151609) ring, thereby directing the outcome of reactions.

The Hammett equation, a fundamental concept in physical organic chemistry, relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. libretexts.org While traditionally based on experimental data, computational methods can now calculate parameters that correlate with the electronic effects of substituents. researchgate.netlibretexts.org For pentabromofluorobenzene, the highly electronegative fluorine and bromine atoms are electron-withdrawing, which would be reflected in calculated electronic descriptors.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the regioselectivity would be determined by which carbon atom is most electrophilic and can best stabilize the negative charge of the Meisenheimer intermediate. Computational modeling can predict the most likely site of attack by calculating the partial charges on the carbon atoms of the benzene ring and the stability of the possible intermediates. This allows for a prediction of which halogen is most likely to be displaced.

Quantitative Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or environmental properties. researchgate.netscielo.br These models are built on the principle that the properties of a chemical are determined by its molecular structure. By establishing a mathematical relationship, QSPR can predict the properties of new or untested chemicals. mdpi.comnih.gov

Derivation of Structure-Reactivity Relationships (excluding biological activity)

Structure-reactivity relationships aim to understand how the molecular structure of a compound influences its chemical reactivity. uchicago.edursc.orgrsc.org For pentabromofluorobenzene, QSPR models can be developed to predict its reactivity in various chemical transformations. This involves using molecular descriptors that quantify different aspects of the molecule's structure.

These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Derived from the 3D structure of the molecule.

Electronic: Related to the electron distribution in the molecule.

Quantum-chemical: Calculated using quantum mechanics.

For example, a QSPR model could be developed to predict the rate constant of a reaction involving a series of polyhalogenated benzenes, including pentabromofluorobenzene. The model might use descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on the atoms as independent variables. By fitting these descriptors to experimental reactivity data, a predictive model can be established.

Environmental Fate and Transformation Mechanisms of Benzene, Pentabromofluoro

Environmental Persistence and Half-Life Studies

Abiotic Degradation Pathways

Thermal Degradation Processes in Natural Environments

The thermal degradation of Benzene (B151609), pentabromofluoro- in natural environments is not well-documented. However, studies on other halogenated compounds suggest potential pathways. Pyrolysis, a process of thermal decomposition in an oxygen-limited environment, can lead to the formation of various products. researchgate.netkindle-tech.comgtstrading.vn For polybrominated compounds, thermal degradation can result in the formation of polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). ambeed.com For instance, the pyrolysis of the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at 380-400°C resulted in the formation of tetrabromodibenzofuran and pentabromodibenzofuran. researchgate.net

In the presence of oxygen, the thermal degradation of polymers often leads to the formation of carbon dioxide and water. researchgate.net For fluoropolymers, thermal decomposition can produce a range of fluorinated degradation products, including carboxylic acids. nih.gov The specific products formed during the thermal degradation of Benzene, pentabromofluoro- would depend on various factors, including temperature, the presence of oxygen, and the environmental matrix. kindle-tech.comosti.gov

The thermal degradation of phthalonitrile (B49051) (PN) foam, a high-temperature-resistant polymer, occurs in three stages: an initial release of trapped gases like H₂O, CO₂, and NH₃; followed by the decomposition of the polymer backbone, generating a variety of organic compounds and gases; and finally, carbonization at high temperatures. kindle-tech.com While not directly analogous, this illustrates the complexity of thermal degradation processes for complex aromatic compounds.

Environmental Transport and Distribution Mechanisms

The transport and distribution of Benzene, pentabromofluoro- in the environment will be governed by its physical and chemical properties, such as its volatility, water solubility, and its tendency to sorb to soil and sediment.

Table 1: Henry's Law Constant for Pentachlorobenzene

| Value (atm·m³/mol) | Temperature (°C) | Reference |

|---|---|---|

| 0.0057 | 25 | whiterose.ac.uk |

This data is for the analogous compound pentachlorobenzene.

Volatility from soil is a more complex process, influenced by soil moisture content, temperature, and the strength of adsorption of the chemical to soil particles. nasa.gov Generally, volatilization is more rapid from wet soils, as water molecules compete with the organic compound for adsorption sites on soil particles. nasa.gov

The sorption of organic compounds to soil and sediment is a key process that affects their mobility and bioavailability. numberanalytics.comsc.edu For non-polar organic compounds, sorption is primarily to organic matter. researchgate.net The organic carbon-normalized sorption coefficient (Koc) is used to describe the partitioning of a chemical between organic carbon in soil or sediment and water. ecetoc.orgresearchgate.net

Direct experimental data for the Koc of Benzene, pentabromofluoro- is not available. For polybrominated diphenyl ethers (PBDEs), it has been shown that congeners with a higher degree of bromination tend to partition more readily to sediments. d-nb.info The sorption of perfluorooctane (B1214571) sulfonate (PFOS) to marine sediments was found to be strong and was well-correlated with the organic carbon content of the sediment. nih.gov

Desorption is the process by which a sorbed chemical is released back into the water phase. ifremer.fr The rate and extent of desorption can be influenced by various factors, including the properties of the sediment and the surrounding water. osti.gov For some persistent organic pollutants, desorption can be a slow process, leading to their long-term persistence in sediments.

A computational study provided a calculated log Kow value for pentabromofluorobenzene, though experimental data is lacking. researchgate.net

Table 2: Calculated Physicochemical Properties of Pentabromofluorobenzene

| Property | Value | Reference |

|---|---|---|

| Log Kow | -0.83 | d-nb.info |

This is a calculated value and should be interpreted with caution.

The partitioning behavior of highly fluorinated compounds can be complex and may not always be accurately predicted by standard models. nih.gov The stability and lipophilicity of persistent organic pollutants often correlate with their halogen content. parchem.com

Sorption and Desorption to Organic Matter and Sediments

Formation and Identification of Transformation Products

The transformation of Benzene, pentabromofluoro- in the environment can occur through various processes, including microbial degradation and photodegradation.

Microbial degradation of halogenated aromatic compounds can proceed through several mechanisms. nih.gov Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common initial step, particularly under anaerobic conditions. nih.gov This process can make the compound more susceptible to further degradation. Subsequent steps can involve the cleavage of the aromatic ring by enzymes like dioxygenases, leading to the formation of smaller, less toxic compounds that can be integrated into microbial metabolic pathways. nih.govmdpi.com